

Theoretical and Computational Perspectives on Triethylenetetramine: A Technical Guide

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Compound of Interest

Compound Name: Triethylenetetramine

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Abstract

Triethylenetetramine (TETA), a polyamine and potent copper(II) chelator, has long been a cornerstone in the management of Wilson's disease. Its therapeutic utility is expanding, with investigations into its roles in cancer and diabetic complications. This technical guide provides an in-depth exploration of the theoretical and computational studies that have elucidated the fundamental properties and mechanisms of TETA. We delve into its physicochemical characteristics, conformational landscape, and its intricate interactions with copper ions, underpinned by computational methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. This document summarizes key quantitative data, outlines detailed experimental and computational protocols, and presents visual workflows and signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Physicochemical and Computed Properties of Triethylenetetramine

Triethylenetetramine is a versatile molecule with a rich chemical profile. Its properties have been characterized through both experimental measurements and computational calculations. A summary of these key characteristics is presented in Table 1.

Property	Value	Source/Method
Molecular Formula	C ₆ H ₁₈ N ₄	-
Molecular Weight	146.23 g/mol	IUPAC
Appearance	Colorless to yellowish viscous liquid	Experimental
Boiling Point	266-267 °C	Experimental
Melting Point	12 °C	Experimental
Density	0.982 g/mL at 25 °C	Experimental
Refractive Index	n ₂₀ /D 1.496	Experimental
Water Solubility	Miscible	Experimental
logP (Octanol/Water)	-2.65	Experimental
Computed XLogP3-AA	-2.5	PubChem Computed[1]
Hydrogen Bond Donors	4	PubChem Computed[1]
Hydrogen Bond Acceptors	4	PubChem Computed[1]
Rotatable Bond Count	7	PubChem Computed[1]
Formal Charge	0	PubChem Computed[1]
Polar Surface Area	76.1 Å ²	PubChem Computed[1]

Conformational Analysis and Molecular Dynamics

The flexibility of the ethylenediamine linkers in TETA allows it to adopt various conformations, which is crucial for its ability to coordinate with metal ions. Computational methods are instrumental in exploring this conformational landscape.

Computational Approach: Conformational Search

A thorough conformational analysis of TETA can be performed using a combination of molecular mechanics and quantum mechanical methods. A typical workflow is as follows:

- **Initial Structure Generation:** A 3D structure of TETA is built using molecular modeling software.
- **Molecular Mechanics Conformational Search:** A systematic or stochastic search of the conformational space is performed using a suitable force field (e.g., MMFF94 or AMBER). This generates a large number of possible conformers.
- **Geometry Optimization and Energy Minimization:** The resulting conformers are then optimized, and their energies are minimized using a more accurate method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G*.
- **Analysis of Low-Energy Conformers:** The geometries and relative energies of the low-energy conformers are analyzed to understand the preferred shapes of the molecule.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of TETA in a solvated environment, revealing how it explores different conformations over time.

Workflow for MD Simulation of TETA in Water:



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A generalized workflow for performing a molecular dynamics simulation of TETA.

Copper Chelation: A DFT Perspective

The primary therapeutic action of TETA is its ability to chelate excess copper(II) ions. DFT calculations are a powerful tool to investigate the thermodynamics and structural aspects of this interaction.

Binding Energy of the TETA-Cu(II) Complex

Theoretical calculations have been employed to determine the binding affinity of TETA for Cu(II). A study utilizing Density Functional Theory (DFT) with the M06 functional and the DGDZVP basis set calculated the binding energy of the $[\text{Cu}(\text{TETA})]^{2+}$ complex.

Complex	Computational Method	Basis Set	Calculated Binding Energy (kcal/mol)
$[\text{Cu}(\text{TETA})]^{2+}$	DFT (M06)	DGDZVP	-417.80

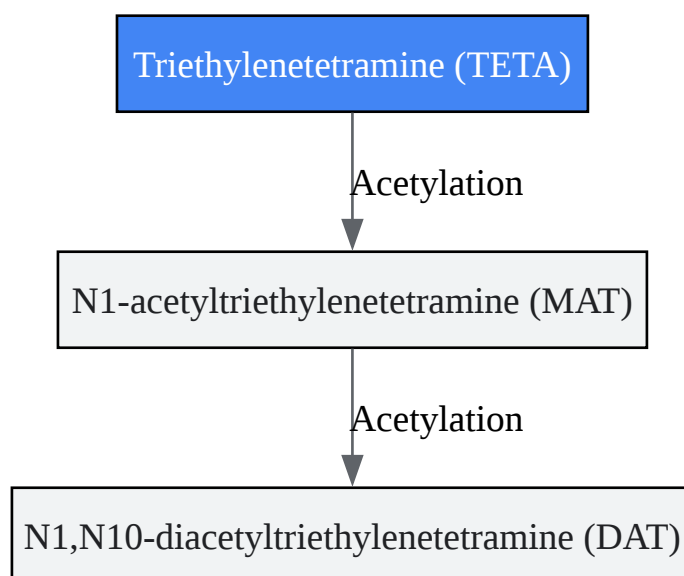
This data is derived from a study comparing the affinity of different chelating agents for Cu(II) [2].

Optimized Geometry of the TETA-Cu(II) Complex

DFT calculations can predict the three-dimensional structure of the TETA-copper complex. While specific bond lengths and angles from a dedicated computational study on the TETA-Cu(II) complex are not readily available in the public domain, a typical DFT optimization would yield a square planar or a slightly distorted square pyramidal geometry, which is a common coordination for Cu(II) complexes. The four nitrogen atoms of TETA would coordinate with the central copper ion.

TETA Metabolism

Upon administration, TETA is metabolized in the body, primarily through acetylation. The major metabolites are N1-acetyl**triethylenetetramine** (MAT) and N1,N10-diacetyl**triethylenetetramine** (DAT)[3][4][5][6]. Understanding this metabolic pathway is crucial for comprehending the pharmacokinetics and overall therapeutic effect of TETA.



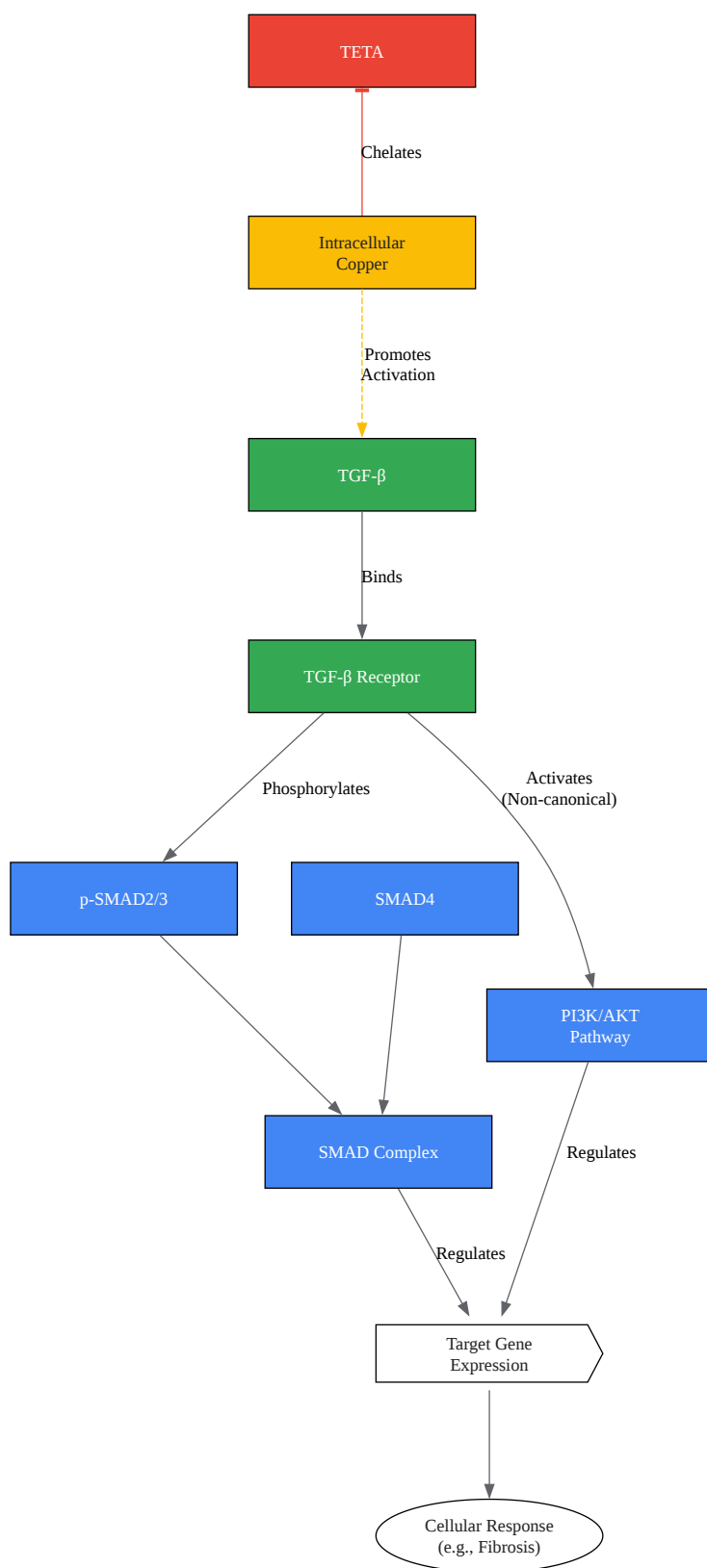
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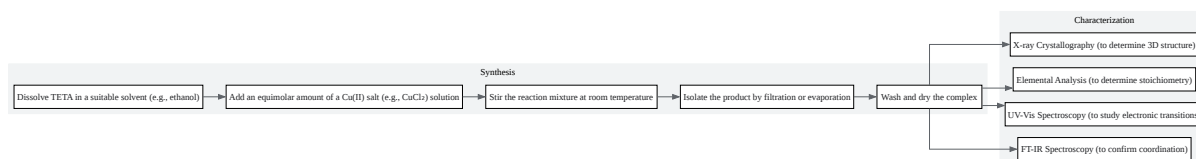
The metabolic pathway of **Triethylenetetramine (TETA)** to its acetylated metabolites.

TETA's Influence on Cellular Signaling: The TGF- β Pathway

Recent research has indicated that copper homeostasis plays a role in regulating cellular signaling pathways, and copper chelators like TETA can modulate these pathways. One such pathway is the Transforming Growth Factor- β (TGF- β) signaling pathway, which is involved in cell growth, differentiation, and extracellular matrix production. Elevated copper levels have been associated with the activation of TGF- β signaling in certain pathological conditions, and copper chelation has been shown to inhibit this pathway[2][7][8][9][10].

The proposed mechanism involves the reduction of available copper, which in turn downregulates both the canonical (Smad-dependent) and non-canonical (e.g., PI3K/AKT) branches of the TGF- β signaling cascade.





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